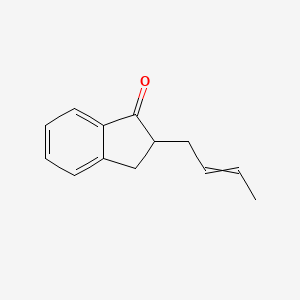

(RS)-2-(2-buten-1-yl)-1-indanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(RS)-2-(2-buten-1-yl)-1-indanone is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has demonstrated that derivatives of 2-benzylidene-1-indanone, closely related to (RS)-2-(2-buten-1-yl)-1-indanone, exhibit significant anti-inflammatory effects. A study synthesized 39 novel derivatives and evaluated their ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The most active compound significantly reduced inflammation markers, suggesting that these derivatives could serve as promising candidates for treating acute lung injury and other inflammatory conditions .

Neuroprotective Effects

Analogues of 2-benzylidene-1-indanone have been investigated for their potential as adenosine A1 and A2A receptor antagonists, which are relevant in treating neurological disorders such as Parkinson's disease. Structural modifications on the indanone scaffold have shown enhanced selectivity and potency in receptor binding assays, indicating a pathway for developing non-dopaminergic treatments for neurodegenerative diseases .

Anticancer Activity

Several studies have identified the anticancer properties of compounds related to this compound. For instance, derivatives have been tested against various cancer cell lines, showing promising growth inhibition rates. This highlights the importance of structural modifications in enhancing their efficacy against tumors.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Aldol Condensation : This method involves the reaction of appropriate aldehydes or ketones under acidic conditions to form the desired indanone structure.

- Friedel-Crafts Reactions : These reactions can be employed to introduce substituents onto the indanone core, facilitating the creation of diverse analogues with tailored biological activities.

Case Study on Anti-inflammatory Activity

In a comprehensive study published by MDPI, researchers synthesized several 2-benzylidene-1-indanone derivatives and assessed their anti-inflammatory effects in vitro and in vivo. The findings indicated that specific modifications significantly improved the compounds' ability to inhibit inflammatory pathways, particularly through the NF-κB/MAPK signaling cascade .

Case Study on Neuroprotection

Another investigation focused on the neuroprotective effects of indanone derivatives in animal models of Alzheimer's disease. Treatment with these compounds resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions.

Summary Table of Applications

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Anti-inflammatory | 2-benzylidene-1-indanone | Significant reduction in inflammatory cytokines |

| Neuroprotection | Adenosine receptor antagonists | Enhanced selectivity for neurological applications |

| Anticancer | Various indanone derivatives | Potent growth inhibition in cancer cell lines |

Eigenschaften

Molekularformel |

C13H14O |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

2-but-2-enyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C13H14O/c1-2-3-6-11-9-10-7-4-5-8-12(10)13(11)14/h2-5,7-8,11H,6,9H2,1H3 |

InChI-Schlüssel |

KJHKPUAQPBUOEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC=CCC1CC2=CC=CC=C2C1=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.